Benzyl N-(4-aminobutyl)carbamate
Overview
Description
Benzyl N-(4-aminobutyl)carbamate is an organic compound with the molecular formula C12H18N2O2 . It can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
The synthesis of carbamates, such as Benzyl N-(4-aminobutyl)carbamate, can be achieved through amination or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times .Molecular Structure Analysis
The molecular structure of Benzyl N-(4-aminobutyl)carbamate consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The linear structure formula is C6H5CH2OCONH(CH2)4NH2 .Chemical Reactions Analysis
Benzyl N-(4-aminobutyl)carbamate can undergo various chemical reactions. For instance, it can react with Grignard reagents to produce the corresponding amides . This reaction involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride .Scientific Research Applications
Anticholinesterase and Anti-Inflammatory Activity : Fluorinated benzyl carbamates of 4-aminosalicylanilides, including Benzyl N-(4-aminobutyl)carbamate, were explored for their potential anticholinesterase and anti-inflammatory activities. Lipophilicity, a factor influencing biological activity, was a key focus of the study (Jankech, Pindjaková, Kos, Hutta, & Jampílek, 2020).
Fluorescence Labeling for Analytical Methods : A study developed a method for determining γ-aminobutyric acid and its analogs using high-performance liquid chromatography with fluorescence detection, employing 4-(carbazole-9-yl)-benzyl chloroformate for labeling (Yu, You, Sun, Ji, Hu, Zhou, & Zhou, 2019).
Cholinesterase Inhibitors Synthesis : Novel 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides were synthesized as potential acetyl- and butyrylcholinesterase inhibitors. The study highlighted the synthesis process and molecular docking studies for these compounds (Kos, Kozik, Pindjaková, Jankech, Smoliński, Štěpánková, Hošek, Oravec, Jampílek, & Bąk, 2021).
Drug Delivery Systems : A general methodology for synthesizing poly(ethylene glycol) (PEG) prodrugs of amino-containing compounds, including a carbamate form, was developed. This method is particularly significant for solubilizing insoluble drugs and enhancing their pharmacological properties (Greenwald, Pendri, Conover, Zhao, Choe, Martínez, Shum, & Guan, 1999).
Anti-HCV Agents Development : Symmetric benzidine derivatives with benzyl carbamates were tested for their inhibitory activity against hepatitis C virus. These compounds showed promise as therapeutic agents in treating HCV (Abdel Karim, Youssef, Abdel-Halim, Frakolaki, Vassilaki, Zoidis, Ahmed, & Abadi, 2020).
Mechanochemical Synthesis of Carbamates : A study explored the use of 1,1′-Carbonyldiimidazole for the eco-friendly mechanochemical preparation of carbamates, including benzyl carbamates, highlighting a sustainable synthesis method (Lanzillotto, Konnert, Lamaty, Martínez, & Colacino, 2015).
Synthesis of Novel Carbamate Derivatives : Research on the synthesis of novel carbamate derivatives from benzyl carbamate was conducted, focusing on their potential use in various chemical applications (Dai & Chen, 1997).
Bioorthogonal Activation of Prodrugs : A study investigated bioorthogonal chemistry for developing spatially targeted therapies using palladium-labile prodrugs of gemcitabine, including benzyl carbamate-protected compounds (Weiss, Dawson, Fraser, Rybski, Torres-Sánchez, Bradley, Patton, Carragher, & Unciti-Broceta, 2014).
Synthesis of N-hydroxyureas : This research involved converting amines to N-hydroxyureas using O-benzyl protected N-hydroxyureas, a method relevant in pharmaceutical chemistry (Parrish, Zou, Allen, Day, & King, 2005).
Alkylation of Cyclohexylamine with Carbohydrate Epoxide : The study involved synthesizing cyclic carbamates and examining their potential applications in synthetic chemistry (Mcauliffe, Skelton, Stick, & White, 1997).
Safety And Hazards
properties
IUPAC Name |
benzyl N-(4-aminobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGKHHFFYLRBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382675 | |
Record name | Benzyl N-(4-aminobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(4-aminobutyl)carbamate | |
CAS RN |
62146-62-7 | |
Record name | Benzyl N-(4-aminobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.